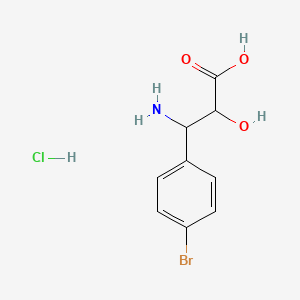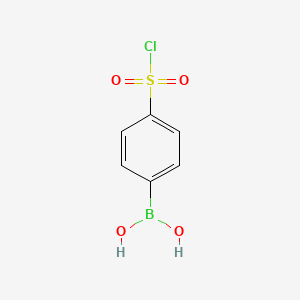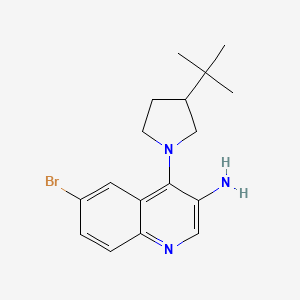
3-Amino-3-(4-bromophenyl)-2-hydroxypropanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2. It is a derivative of propanoic acid and contains an amino group, a bromophenyl group, and a hydroxy group. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and glycine.
Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with glycine in the presence of a base, such as sodium hydroxide, to form 3-(4-bromophenyl)-2-hydroxypropanoic acid.
Amination: The resulting product is then subjected to amination using ammonia or an amine source to introduce the amino group, forming 3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-amino-3-phenyl-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The bromophenyl group can enhance its binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-3-(4-chlorophenyl)-2-hydroxypropanoic acid hydrochloride
- 3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride
- 3-amino-3-(4-methylphenyl)-2-hydroxypropanoic acid hydrochloride
Uniqueness
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride is unique due to the presence of the bromine atom in the phenyl ring. This bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C9H11BrClNO3 |
|---|---|
Molekulargewicht |
296.54 g/mol |
IUPAC-Name |
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10BrNO3.ClH/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14;/h1-4,7-8,12H,11H2,(H,13,14);1H |
InChI-Schlüssel |
GRLWMOGUUCOUFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)


![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)



![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)

